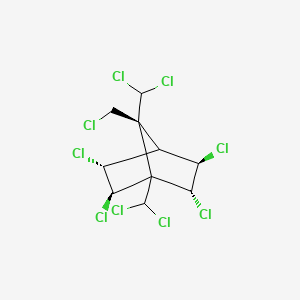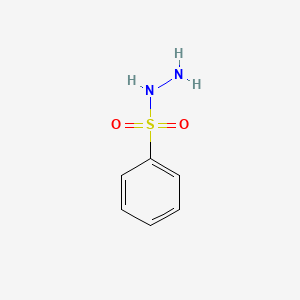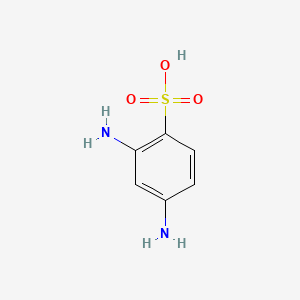
1-アセチル-β-カルボリン
説明
1-Acetyl-beta-carboline is a harmala alkaloid. It has a role as a metabolite.
科学的研究の応用
天然物の合成
1-アセチル-β-カルボリンは、様々な天然物の合成における重要な中間体として機能します。その三環性のピリジン融合インドール骨格は、多くのアルカロイドや生物活性化合物に共通するモチーフです。 研究者は、この化合物を用いて自然界に見られる複雑な分子構造を作り出し、それらはしばしば強力な生物活性を示します {svg_1}.
薬理学的調査
トリプトファンやセロトニンとの構造的類似性から、1-アセチル-β-カルボリンは薬理学的調査において大きな関心を集めています。鎮静作用、抗不安作用、催眠作用、抗痙攣作用、抗腫瘍作用、抗ウイルス作用、抗寄生虫作用、抗菌作用などの可能性について研究されています。 これは、創薬のための貴重な足場となっています {svg_2}.
生物活性プロファイリング
1-アセチル-β-カルボリン誘導体の多様な生物活性は、それらを様々な生物学的アッセイにおけるプロファイリングに適した候補としています。 これらは、生物学的標的との相互作用を探索するために使用され、新しい治療薬の発見につながる可能性があります {svg_3}.
化学合成の課題
1-アセチル-β-カルボリンは、その複雑な構造から有機化学者にとってやりがいのある課題となっています。 β-カルボリン含有天然物とその誘導体の合成は、重要な研究分野であり、新しい有機反応や革新的な合成戦略の開発を推進しています {svg_4}.
生合成と生分解研究
1-アセチル-β-カルボリンを含むβ-カルボリンの生合成経路と生分解経路を理解することは非常に重要です。 研究は、これらの化合物が様々な生物でどのように自然に生成され、どのように代謝されるかに焦点を当てており、環境プロセスと生理学的プロセスの両方に影響を与えます {svg_5}.
神経化学研究
神経活性化合物との構造的類似性から、1-アセチル-β-カルボリンは神経化学研究において、中枢神経系への影響を研究するために使用されています。 この研究は、神経疾患の治療法や神経保護薬の開発に関する知見を提供する可能性があります {svg_6}.
作用機序
Target of Action
1-Acetyl-beta-carboline primarily targets the pathogenic fungus Candida albicans . It prevents the fungus from changing to a more virulent growth form, known as the yeast-to-filament transition . This compound is secreted by Lactobacillus spp., which helps to maintain a healthy microbiome and prevent pathologies ranging from vaginal candidiasis to fungal sepsis .
Mode of Action
The mode of action of 1-Acetyl-beta-carboline involves its interaction with its primary target, Candida albicans. By preventing the yeast-to-filament transition, it inhibits the growth and virulence of this pathogenic fungus . This action helps to maintain the balance of the microbiome and prevent fungal infections .
Biochemical Pathways
1-Acetyl-beta-carboline affects the biochemical pathways related to the growth and development of Candida albicans . By inhibiting the yeast-to-filament transition, it disrupts the normal life cycle of the fungus and prevents it from causing infections .
Pharmacokinetics
It is known that this compound is a natural product found in marinactinospora thermotolerans and cordyceps sinensis . It is likely that its bioavailability and pharmacokinetics are influenced by factors such as its chemical structure, the route of administration, and the individual’s metabolic rate .
Result of Action
The primary result of the action of 1-Acetyl-beta-carboline is the inhibition of the growth and virulence of Candida albicans . This leads to a reduction in the risk of fungal infections and helps to maintain a healthy microbiome .
Action Environment
The action of 1-Acetyl-beta-carboline can be influenced by various environmental factors. For example, the presence of other microbial species, the pH of the environment, and the availability of nutrients can all affect the efficacy and stability of this compound .
生化学分析
Biochemical Properties
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of certain enzymes, which can affect various metabolic pathways. For instance, it interacts with enzymes involved in the synthesis and degradation of neurotransmitters, thereby influencing neurological functions . The compound’s ability to bind to specific proteins and enzymes highlights its potential as a therapeutic agent in treating neurological disorders.
Cellular Effects
The effects of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Studies have demonstrated its potential to inhibit the proliferation of certain cancer cell lines, making it a promising candidate for anti-cancer therapies .
Molecular Mechanism
At the molecular level, 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to inhibition or activation of their functions . This binding can result in changes in gene expression, ultimately affecting cellular functions. The compound’s ability to interact with multiple targets underscores its versatility and potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular functions. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce sustained changes in cellular behavior, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as neuroprotection and anti-cancer activity . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the synthesis and degradation of various biomolecules . The compound’s influence on metabolic flux and metabolite levels can have significant implications for cellular functions and overall metabolism. Its role in modulating key metabolic pathways underscores its potential as a therapeutic agent.
Transport and Distribution
The transport and distribution of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone within cells and tissues are critical for its biological activity. The compound is transported through specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding the mechanisms of its transport and distribution can provide insights into its therapeutic potential and optimize its delivery in clinical settings.
Subcellular Localization
The subcellular localization of 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-8(16)12-13-10(6-7-14-12)9-4-2-3-5-11(9)15-13/h2-7,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXZSUJKPVSDFNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC2=C1NC3=CC=CC=C23 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70348587 | |
| Record name | 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50892-83-6 | |
| Record name | 1-(9H-pyrido[3,4-b]indol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70348587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















